molecular formula C6H10N2O4S B1583517 1,3-Phenylenediamine sulfate CAS No. 541-70-8

1,3-Phenylenediamine sulfate

Cat. No. B1583517
CAS RN: 541-70-8
M. Wt: 206.22 g/mol
InChI Key: LDXYDHGRKFMULJ-UHFFFAOYSA-N
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Description

1,3-Phenylenediamine sulfate is a chemical compound with the molecular formula C6H8N2·H2SO4 and a molecular weight of 206.22 . It is a solid substance .


Physical And Chemical Properties Analysis

1,3-Phenylenediamine sulfate is a solid substance . .

Scientific Research Applications

Dye and Pigment Manufacturing

1,3-Phenylenediamine sulfate is a key intermediate in the synthesis of various dyes and pigments. It is used to produce azo dyes, which are characterized by their vivid colors and are extensively used in textile dyeing and printing. The compound’s ability to form stable colored complexes with metals makes it valuable in creating pigments for inks, plastics, and paints .

Polymer Synthesis

This chemical serves as a monomer in the polymerization process to create polyamides and polyimides. These polymers exhibit high thermal stability and mechanical strength, making them suitable for use in high-performance materials, such as in the aerospace and electronics industries .

Corrosion Inhibitors

Research has shown that 1,3-Phenylenediamine sulfate can act as a corrosion inhibitor, particularly in metal treatment processes. It forms a protective layer on metal surfaces, preventing oxidation and corrosion, which is crucial in extending the life of metal components and structures .

Hair Dye Formulations

The compound is a common ingredient in hair dye formulations. It reacts with other compounds to form a permanent color on hair strands. However, due to its potential health risks, its use is regulated, and products containing it are required to have appropriate warning labels .

Analytical Chemistry

In analytical chemistry, 1,3-Phenylenediamine sulfate is used as a reagent for the detection of certain metal ions. Its ability to form colored chelates with metals allows for the qualitative or quantitative analysis of metal ions in various samples .

Agricultural Chemicals

It is also utilized in the synthesis of agricultural chemicals, including pesticides and fungicides. These compounds help protect crops from pests and diseases, contributing to increased agricultural productivity .

Photographic Development

1,3-Phenylenediamine sulfate plays a role in the photographic industry as a developing agent. It participates in the chemical reactions that occur during the development of photographic films and papers, affecting the quality and stability of the images produced .

Medical Research

In medical research, this compound is explored for its potential therapeutic applications. Its derivatives are being studied for their pharmacological properties, including their use as antimalarial agents and in other medicinal chemistry applications .

Each of these applications leverages the unique chemical properties of 1,3-Phenylenediamine sulfate, demonstrating its versatility and importance in scientific research and industrial applications. It’s important to note that while the compound has many uses, it must be handled with care due to its toxic nature and potential health hazards .

Safety and Hazards

1,3-Phenylenediamine sulfate is considered hazardous. It is toxic if swallowed, harmful in contact with skin, and may cause an allergic skin reaction . It also causes serious eye irritation . It is hazardous to the aquatic environment, with long-term effects .

properties

IUPAC Name

benzene-1,3-diamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2.H2O4S/c7-5-2-1-3-6(8)4-5;1-5(2,3)4/h1-4H,7-8H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXYDHGRKFMULJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060251
Record name 1,3-Benzenediamine, sulfate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Phenylenediamine sulfate

CAS RN

541-70-8
Record name 1,3-Benzenediamine, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=541-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenediamine sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenediamine, sulfate (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Benzenediamine, sulfate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene-1,3-diammonium sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.993
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name M-PHENYLENEDIAMINE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7CFS23KOR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,3-BENZENEDIAMINE SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6245
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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